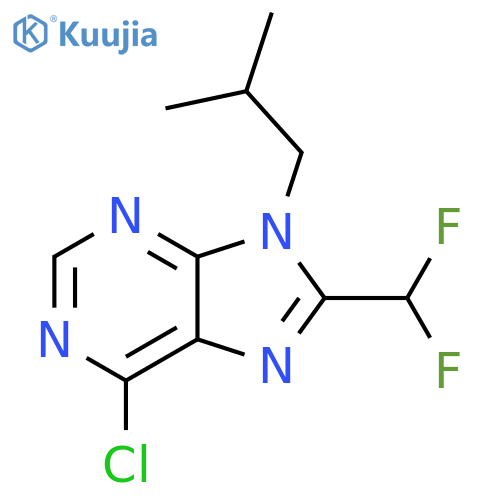Cas no 1707585-92-9 (6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine)

1707585-92-9 structure
商品名:6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine
6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine
- 9H-Purine, 6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)-
- 6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)-9H-purine
- 1707585-92-9
- 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
- A907495
-
- インチ: 1S/C10H11ClF2N4/c1-5(2)3-17-9-6(7(11)14-4-15-9)16-10(17)8(12)13/h4-5,8H,3H2,1-2H3
- InChIKey: PMMARBIDWQVKHE-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=NC=NC=2Cl)N(CC(C)C)C=1C(F)F
計算された属性
- せいみつぶんしりょう: 260.0640304g/mol
- どういたいしつりょう: 260.0640304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230984-1g |
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |
1707585-92-9 | 97% | 1g |
$510 | 2023-02-17 | |
| Ambeed | A148558-1g |
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |
1707585-92-9 | 97% | 1g |
$515.0 | 2024-04-23 | |
| Chemenu | CM230984-1g |
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |
1707585-92-9 | 97% | 1g |
$482 | 2021-08-04 | |
| Chemenu | CM230984-5g |
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |
1707585-92-9 | 97% | 5g |
$1094 | 2021-08-04 | |
| Chemenu | CM230984-10g |
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |
1707585-92-9 | 97% | 10g |
$1533 | 2021-08-04 |
6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 関連文献
-
Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
1707585-92-9 (6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine) 関連製品
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1707585-92-9)6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine

清らかである:99%
はかる:1g
価格 ($):464.0